beta-Lecithin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

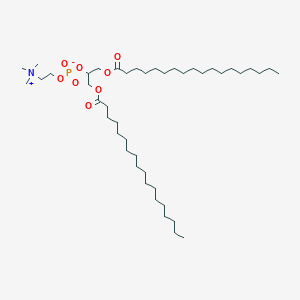

Beta-Lecithin, also known as this compound, is a useful research compound. Its molecular formula is C44H88NO8P and its molecular weight is 790.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Food Industry Applications

Emulsifier and Stabilizer

- Beta-lecithin is widely used as an emulsifier in food products such as margarine, chocolate, and baked goods. Its ability to stabilize mixtures of oil and water enhances the texture and shelf life of these products .

Nutritional Supplements

- Lecithin is utilized in dietary supplements for its potential health benefits, including cholesterol management. Studies indicate that daily supplementation can significantly reduce total cholesterol and triglycerides in adults .

Nanoemulsions

- Recent research has focused on the development of nanoemulsions using this compound to improve the bioavailability of nutrients like beta-carotene. These formulations have shown enhanced stability and delivery capacity in gastrointestinal conditions .

Pharmaceutical Applications

Drug Delivery Systems

- This compound plays a crucial role in formulating drug delivery systems, particularly in creating liposomes and nanoparticles that enhance the bioavailability of poorly soluble drugs. Its biocompatibility makes it an ideal candidate for pharmaceutical applications .

Hepatoprotection

- Several studies have demonstrated that lecithin can exert protective effects against liver damage induced by toxins or alcohol. For instance, animal studies have shown that lecithin supplementation can improve liver enzyme levels and reduce oxidative stress markers in subjects exposed to hepatotoxic agents .

Cosmetic Industry Applications

Emulsifying Agent

- In cosmetics, this compound is employed as an emulsifier and stabilizer in creams, lotions, and other formulations. It helps maintain the consistency of products while enhancing skin absorption due to its phospholipid nature .

Skin Health

- Lecithin's moisturizing properties contribute to skin health by preventing dryness and irritation. It has been included in formulations aimed at treating conditions like eczema and dermatitis .

Industrial Applications

Paints and Coatings

- This compound is used in the production of paints and coatings as a dispersant and wetting agent. Its ability to improve the flow and application properties of paints makes it valuable in industrial settings .

Textiles

- In the textile industry, lecithin acts as a lubricant during the processing of fibers, enhancing the quality of fabrics while reducing friction during manufacturing processes .

Case Studies

化学反应分析

Enzymatic Transesterification by LCAT

Lecithin:cholesterol acyltransferase (LCAT) catalyzes the esterification of cholesterol using phosphatidylcholine as a substrate. This reaction occurs in two steps:

-

Fatty Acid Cleavage : LCAT hydrolyzes the fatty acid at the sn-2 position of phosphatidylcholine, forming a covalent intermediate with Ser181 .

-

Cholesterol Esterification : The fatty acid is transferred to the 3-β-hydroxyl group of cholesterol, producing cholesteryl ester and lysolecithin .

Key Findings :

-

LCAT preferentially acts on phosphatidylcholine with 18:1 (oleic acid) or 18:2 (linoleic acid) fatty acids in humans .

-

The reaction shifts cholesterol into lipoprotein cores, critical for HDL maturation .

| Parameter | Human LCAT Substrate Preference | Rodent LCAT Substrate Preference |

|---|---|---|

| Fatty Acid Chain | 18:1, 18:2 | 20:4 |

| Lipoprotein Target | HDL, LDL | HDL |

Interaction with β-Conglycinin

Lecithin forms stable complexes with β-conglycinin, a major soybean allergen, through non-covalent interactions:

-

Binding Mechanism : Static quenching driven by hydrogen bonds and van der Waals forces .

-

Structural Effects :

| Interaction Parameter | Observation |

|---|---|

| Binding Constant (K) | 1.2 × 10⁴ L/mol (25°C) |

| Thermodynamic Force (ΔH) | -28.5 kJ/mol (hydrogen bonds dominant) |

| Particle Size Increase | 120 nm → 450 nm (after 100°C treatment) |

Hydrolysis to Lysolecithin

Phosphatidylcholine undergoes hydrolysis to form lysolecithin, a pro-inflammatory mediator:

-

Reaction : Phospholipase A2 (PLA2) cleaves the sn-2 acyl chain, producing lysolecithin and a free fatty acid .

-

Biological Fate :

Implications :

-

High lysolecithin concentrations induce wheal-and-erythema skin reactions .

-

In vivo studies show no adverse effects at dietary levels ≤5% .

Role in Lipoprotein Remodeling

Lecithin’s reactions directly impact lipoprotein structure:

常见问题

Basic Research Questions

Q. What analytical methods are recommended for characterizing beta-Lecithin purity and structural composition in experimental settings?

- Methodological Guidance : Use nuclear magnetic resonance (NMR) spectroscopy for phospholipid profiling, coupled with high-performance liquid chromatography (HPLC) to quantify phosphatidylcholine and other constituents. For purity validation, thin-layer chromatography (TLC) with iodine staining provides rapid qualitative assessment. Ensure baseline separation of lipid classes using solvent systems like chloroform-methanol-water (65:25:4 v/v) .

- Experimental Design : Replicate analyses across three independent batches to account for natural variability. Include reference standards for comparative retention times in HPLC/TLC .

Q. How should researchers standardize this compound extraction protocols to ensure reproducibility across studies?

- Methodological Guidance : Employ modified Folch or Bligh-Dyer extraction with chloroform-methanol (2:1 v/v), adjusting phase ratios for tissue-specific lipid recovery. Centrifuge at 4°C to prevent oxidation, and evaporate solvents under nitrogen to preserve unsaturated fatty acids. Document solvent-to-sample ratios and centrifugation parameters rigorously .

- Validation : Compare yields with certified reference materials (e.g., NIST SRM 1950) and report recovery rates for transparency .

Q. What are the best practices for assessing this compound stability in in vitro models?

- Methodological Guidance : Conduct accelerated stability studies under varying pH (4–9), temperature (4–37°C), and oxidative conditions. Use malondialdehyde (MDA) assays to quantify lipid peroxidation and Fourier-transform infrared spectroscopy (FTIR) to monitor ester bond degradation. Include antioxidants like butylated hydroxytoluene (BHT) in control groups to isolate degradation pathways .

Advanced Research Questions

Q. How can contradictory findings in this compound’s role in membrane fluidity be systematically addressed?

- Data Contradiction Analysis : Apply meta-analytical frameworks to compare studies, stratifying by model systems (e.g., synthetic liposomes vs. cell cultures). Use heterogeneity tests (I² statistics) to quantify variability. For example, discrepancies in fluorescence anisotropy measurements may arise from differential probe placement (e.g., DPH vs. Laurdan) .

- Experimental Refinement : Replicate conflicting studies under identical conditions, controlling for phospholipid composition, temperature gradients, and hydration levels .

Q. What experimental strategies validate this compound’s bioavailability and metabolic fate in in vivo studies?

- Methodological Guidance : Use radiolabeled (³H or ¹⁴C) this compound to track absorption and distribution. Combine with mass spectrometry imaging (MSI) to localize metabolites in tissues. For kinetic modeling, employ compartmental analyses with NONMEM or SAAM II software, adjusting for enterohepatic recirculation .

- Ethical Considerations : Adhere to 3R principles (Replace, Reduce, Refine) in animal models, justifying sample sizes via power analysis .

Q. How can researchers resolve methodological limitations in studying this compound’s interactions with hydrophobic drugs?

- Technical Optimization : Utilize isothermal titration calorimetry (ITC) to quantify binding thermodynamics and dynamic light scattering (DLS) to monitor micelle formation. Address solubility challenges by testing co-solvents (e.g., ethanol-PBS mixtures) below critical micelle concentrations .

- Data Interpretation : Normalize binding affinity (Kd) values to phospholipid packing density, as surface pressure impacts drug incorporation .

Q. Methodological Pitfalls & Solutions

Q. Why do inconsistencies arise in this compound’s emulsification efficiency, and how can they be mitigated?

- Root Cause Analysis : Variability often stems from undefined shear forces during homogenization or inconsistent droplet size measurements (laser diffraction vs. microscopy). Standardize emulsification protocols using rotor-stator systems with calibrated RPM and duration .

- Validation : Report polydispersity indices (PDI) and zeta potentials for all emulsion batches .

Q. What statistical approaches are optimal for multivariable analyses of this compound’s bioactive effects?

属性

CAS 编号 |

5655-10-7 |

|---|---|

分子式 |

C44H88NO8P |

分子量 |

790.1 g/mol |

IUPAC 名称 |

1,3-di(octadecanoyloxy)propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(53-54(48,49)52-39-38-45(3,4)5)41-51-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3 |

InChI 键 |

QVOSSHZMHWUKKG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C |

Key on ui other cas no. |

5655-10-7 |

同义词 |

1,3-distearoylglycero-2-phosphocholine beta-lecithin beta-lecithin, (R)-isome |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。